1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde
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Overview
Description
1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with a benzofuran derivative, which undergoes oxidation to introduce the aldehyde group at the desired position .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The process may include steps such as catalytic reactions, purification through crystallization, and quality control measures to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent, but may include the use of catalysts and specific solvents.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzofuran derivatives.
Scientific Research Applications
1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating biochemical pathways. For example, it might inhibit certain enzymes involved in disease processes, leading to therapeutic effects .
Comparison with Similar Compounds
- 1-Oxo-1,3-dihydro-2-benzofuran-4-sulfonyl chloride
- 3-Oxo-1,3-dihydroisobenzofuran-1-ylphosphonic acid
- 2-Benzofurancarboxaldehyde
Comparison: 1-Oxo-1,3-dihydro-2-benzofuran-4-carbaldehyde is unique due to its specific functional groups and reactivity.
Properties
Molecular Formula |
C9H6O3 |
---|---|
Molecular Weight |
162.14 g/mol |
IUPAC Name |
1-oxo-3H-2-benzofuran-4-carbaldehyde |
InChI |
InChI=1S/C9H6O3/c10-4-6-2-1-3-7-8(6)5-12-9(7)11/h1-4H,5H2 |
InChI Key |
AHVCKXVOVUUHOE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC=C2C(=O)O1)C=O |
Origin of Product |
United States |
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